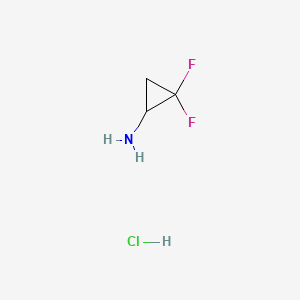

2,2-Difluorocyclopropylamine hydrochloride

Description

Significance of Fluorine in Pharmaceutical and Agrochemical Sciences

The introduction of fluorine into organic molecules has become a powerful strategy in the design of new therapeutic agents and crop protection products. nih.gov With approximately 20% of all pharmaceuticals containing fluorine, its impact is undeniable. alfa-chemistry.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart a range of desirable characteristics to bioactive molecules. chemxyne.comtandfonline.comnumberanalytics.com

In medicinal chemistry, the strategic placement of fluorine can lead to:

Enhanced Metabolic Stability: The strength of the C-F bond makes it less susceptible to metabolic degradation by enzymes like cytochrome P450, which can prolong the half-life of a drug. alfa-chemistry.comnih.govhyphadiscovery.com

Increased Bioavailability: Fluorine can modulate the lipophilicity of a compound, which influences its ability to cross biological membranes and be absorbed by the body. alfa-chemistry.comchemxyne.com

Improved Potency and Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions with biological targets. chemxyne.comacs.orgnih.gov

Modulation of Physicochemical Properties: Fluorine can influence the acidity (pKa) of nearby functional groups, which can affect a drug's solubility and pharmacokinetic profile. acs.org

The agrochemical industry has also leveraged the benefits of fluorination to develop more effective and environmentally safer products. nih.govnumberanalytics.com Fluorinated agrochemicals often exhibit improved efficacy, selectivity, and stability. numberanalytics.com The introduction of fluorine can lead to novel modes of action and help overcome resistance to existing pesticides. nih.gov Examples of fluorinated agrochemicals include herbicides like flumioxazin (B1672886) and fungicides such as fluopyram. numberanalytics.comnumberanalytics.com

| Property Modified by Fluorination | Impact in Pharmaceuticals | Impact in Agrochemicals |

|---|---|---|

| Metabolic Stability | Increased drug half-life alfa-chemistry.comnih.govhyphadiscovery.com | Enhanced persistence and efficacy |

| Lipophilicity | Improved membrane permeability and bioavailability alfa-chemistry.comchemxyne.com | Better absorption by plants or pests |

| Binding Affinity | Enhanced potency and target specificity chemxyne.comacs.orgnih.gov | Increased effectiveness at lower concentrations |

| Acidity (pKa) | Modified solubility and pharmacokinetic profile acs.org | Altered environmental mobility and uptake |

Role of Cyclopropylamine (B47189) Scaffolds in Organic Chemistry and Drug Design

The cyclopropyl (B3062369) group is a three-membered carbocyclic ring that possesses unique structural and electronic properties due to its significant ring strain. longdom.org When combined with an amine functional group, the resulting cyclopropylamine scaffold becomes a valuable building block in organic synthesis and medicinal chemistry. longdom.orgacs.org

Key attributes of the cyclopropylamine moiety include:

Conformational Rigidity: The constrained nature of the cyclopropane (B1198618) ring imparts a degree of conformational rigidity to molecules, which can be advantageous for optimizing binding to a biological target. hyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, solubility, and permeability, thereby affecting its pharmacokinetic properties. acs.org

Versatile Synthetic Intermediate: Cyclopropylamines serve as key intermediates in a variety of chemical transformations, including ring-opening reactions and cycloadditions, allowing for the synthesis of diverse and complex molecular architectures. acs.orgresearchgate.net

The cyclopropylamine motif is present in a number of approved drugs and biologically active compounds, demonstrating its importance in drug design. acs.orgnih.gov For instance, it is a key structural feature in certain antiviral, antidepressant, and anticancer agents. longdom.org The ability of the cyclopropyl ring to act as a bioisostere for other chemical groups, such as a phenyl ring or a carbonyl group, further enhances its utility in medicinal chemistry.

| Feature of Cyclopropylamine Scaffold | Contribution to Drug Design | Application in Organic Synthesis |

|---|---|---|

| Conformational Rigidity | Optimizes binding to biological targets hyphadiscovery.com | Provides stereochemical control in reactions |

| Metabolic Stability | Reduces susceptibility to enzymatic degradation hyphadiscovery.com | Enables the synthesis of robust molecules |

| Unique Electronic Properties | Influences interactions with target proteins | Participates in unique chemical transformations |

| Synthetic Versatility | Allows for the creation of diverse compound libraries acs.org | Serves as a key building block for complex molecules researchgate.net |

Overview of 2,2-Difluorocyclopropylamine Hydrochloride as a Key Building Block for Research

This compound is a chemical compound that combines the key features of both fluorine and the cyclopropylamine scaffold. cymitquimica.com The presence of two fluorine atoms on the same carbon of the cyclopropane ring, known as a gem-difluoro substitution, imparts distinct properties to the molecule. This compound is typically supplied as a hydrochloride salt, which enhances its stability and solubility, making it easier to handle and use in a laboratory setting. cymitquimica.comdigitellinc.com

As a research building block, this compound offers several advantages:

Introduction of a Difluorinated Motif: It provides a straightforward way to incorporate the synthetically challenging 2,2-difluorocyclopropyl group into larger molecules.

Reactive Amine Handle: The primary amine group serves as a versatile functional handle for a wide range of chemical reactions, including amide bond formation, nucleophilic substitutions, and coupling reactions. cymitquimica.com

Stability of the Salt Form: While the free base of 2,2-difluorocyclopropylamine can be unstable, the hydrochloride salt exhibits good shelf stability, allowing for its storage and use over extended periods. digitellinc.com

The combination of the rigid, metabolically stable, and electronically modified difluorocyclopropyl ring with a reactive amine group makes this compound a valuable tool for medicinal chemists and organic chemists alike. cymitquimica.comdigitellinc.com It allows for the exploration of new chemical space in drug discovery programs and the synthesis of novel, functionalized molecules with potentially enhanced biological activity and improved pharmacokinetic properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-difluorocyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSNWLHFBOKGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603154 | |

| Record name | 2,2-Difluorocyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105614-25-3 | |

| Record name | 2,2-Difluorocyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluorocyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 2,2 Difluorocyclopropylamine Hydrochloride

Amination and Imine Formation Reactions

The primary amine functionality of 2,2-difluorocyclopropylamine hydrochloride is a key locus of its reactivity, readily participating in amination and imine formation reactions. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Schiff Base Formation and Reaction Stability

The formation of imines is often catalyzed by acid. The hydrolysis of imines, the reverse reaction, is also acid-catalyzed and proceeds through the attack of water on the protonated imine. masterorganicchemistry.com The rate of both formation and hydrolysis is pH-dependent, with a maximum rate typically observed at a weakly acidic pH of around 4-5.

Nucleophilic Substitution Reactions and Selective Functionalization

The cyclopropyl (B3062369) ring, particularly when activated, can be susceptible to nucleophilic attack. However, direct nucleophilic substitution on an amine is not a feasible reaction. Instead, the amine functionality must first be converted into a good leaving group.

α-Amino Azide (B81097) Substitution with Carbon Nucleophiles in Cyclopropylamine (B47189) Systems

Information regarding α-amino azide substitution specifically within 2,2-difluorocyclopropylamine systems is not available in the reviewed literature. In general, for a nucleophilic substitution to occur at the carbon bearing the amino group, the amine must be transformed into a better leaving group, for example, by conversion to a tosylate or a similar sulfonate ester. This activation allows for subsequent displacement by a nucleophile. The stereochemical outcome of such reactions, whether proceeding with inversion or retention of configuration, is dependent on the reaction mechanism (Sɴ2-like or Sɴ1-like) and the nature of the substrate and nucleophile. mdpi.comresearchgate.net

Rearrangement Chemistry of Fluorinated Cyclopropylamines Toward Fluoroalkenes

Fluorinated cyclopropanes can undergo rearrangement reactions, often promoted by thermal or acidic conditions, to yield open-chain fluoroalkenes. These rearrangements can be synthetically useful for accessing valuable fluorinated building blocks. While specific mechanistic studies on the rearrangement of this compound itself are not detailed in the available literature, related systems provide insight into the potential pathways. For instance, the Wittig rearrangement, a sigmatropic rearrangement, has been investigated mechanistically using density functional theory, revealing the energetic barriers for different pathways. dntb.gov.ua The reductive reaction of amines with α-carbonylcyclopropanes can lead to either the expected reductive amination product or a ring-expanded pyrrolidine, depending on the catalyst used, highlighting the potential for rearrangements in cyclopropylamine systems. nih.gov

Stability and Reactivity Under Diverse Reaction Conditions

The stability of this compound under various reaction conditions is a critical parameter for its application in synthesis. As an amine hydrochloride, its stability is expected to be pH-dependent. In acidic solutions, the amine will be protonated, which generally increases its stability towards certain degradation pathways. However, very strong acidic conditions or high temperatures can promote degradation.

The thermal stability of solid amine hydrochlorides can also be a consideration. Studies on the thermal decomposition of various drugs, including those containing amine hydrochloride moieties, have shown that decomposition can be a multi-stage process, and the presence of excipients can influence thermal stability. nih.gov

The hydrolytic stability of amine hydrochlorides is also a key factor. Generally, amine hydrochlorides are stable in acidic and neutral aqueous solutions at ambient temperatures. However, at elevated temperatures or under basic conditions, degradation can occur. For example, chlorproguanil and proguanil (B194036) hydrochlorides are stable in acidic, neutral, and basic solutions at temperatures below 22°C, but decompose at higher temperatures. nih.gov While specific data for this compound is not available, these general principles are likely to apply.

Tolerance to Common Synthetic Reagents (e.g., Nitrating Agents, Halogenation, Oxidizing/Reducing Agents)

The 2,2-difluorocyclopropane moiety is noted for its kinetic stability under a range of synthetic conditions. nih.gov This stability allows for chemical transformations on other parts of the molecule without disrupting the three-membered ring.

Nitrating and Halogenating Agents: The primary amine group is the most likely site of reaction with electrophilic reagents like nitrating or halogenating agents. However, the strong inductive electron-withdrawal by the adjacent gem-difluoro group significantly deactivates the amine, making it less nucleophilic and less susceptible to such reactions compared to typical alkylamines. The cyclopropyl ring itself is generally resistant to these electrophilic conditions.

Oxidizing/Reducing Agents: The gem-difluorocyclopropane ring is robust and generally tolerant to many common oxidizing and reducing agents. Studies on gem-difluorinated cycloalkyl compounds have shown that they possess significantly higher oxidation potentials compared to their non-fluorinated analogs, indicating a greater resistance to oxidation. acs.org For reduction, while the amine can be protonated, the cyclopropane (B1198618) C-C and C-F bonds are not typically susceptible to cleavage by standard reducing agents, such as catalytic hydrogenation under mild conditions. This inherent stability makes the 2,2-difluorocyclopropyl group a useful scaffold in medicinal chemistry, as it can withstand various synthetic manipulations. researchgate.net

Table 1: Predicted Tolerance of this compound to Common Reagents

| Reagent Class | Predicted Reactivity/Tolerance | Rationale |

|---|---|---|

| Nitrating Agents | High tolerance | The amine is deactivated by the strong electron-withdrawing CF₂ group, reducing its nucleophilicity. The ring is not susceptible to electrophilic nitration. |

| Halogenation | High tolerance | Similar to nitrating agents, the amine's reactivity is suppressed. The ring is stable to typical halogenation conditions. |

| Oxidizing Agents | High tolerance | The C-F and C-C bonds of the ring are strong. Gem-difluorination increases the oxidation potential, making the ring more resistant to oxidation. acs.org |

| Reducing Agents | High tolerance (under mild conditions) | The cyclopropane ring is kinetically stable and resistant to cleavage by common reducing agents under mild conditions. nih.gov |

Sensitivity to Specific Reagents and Conditions (e.g., Lewis Acids, Catalytic Hydrogenation, Lithiation)

Despite its general stability, the strained gem-difluorocyclopropane ring can be induced to react under specific, often forcing, conditions. The high ring strain and unique electronic structure make it susceptible to ring-opening or functionalization reactions with certain reagents. rsc.org

Lewis Acids: Lewis acids can coordinate to the fluorine atoms or the amine, potentially activating the ring towards nucleophilic attack or rearrangement. In some systems, Lewis acid-mediated reactions can initiate ring-opening, leading to the formation of fluorinated acyclic structures. For example, Lewis acids have been used to mediate the cycloaddition and subsequent cascade reactions of related 2,2-difluoroethanol (B47519) systems. researchgate.net The specific outcome for 2,2-difluorocyclopropylamine would depend on the nature of the Lewis acid and the reaction conditions.

Catalytic Hydrogenation: While stable under mild hydrogenation conditions, the cyclopropane ring can undergo hydrogenolysis (ring-opening) under more vigorous conditions, such as high pressures, elevated temperatures, or with highly active catalysts. However, this is generally a difficult transformation, and the C-F bonds are typically resistant to hydrogenation.

Lithiation: Strong bases, particularly organolithium reagents, can deprotonate the amine (if not in the hydrochloride salt form) or potentially interact with the C-H bonds of the cyclopropyl ring. While direct lithiation of the ring is challenging, related fluorinated cyclopropanes have been shown to react with strong bases like t-BuLi, indicating a potential for reactivity. acs.org Given the acidity of the N-H protons, deprotonation at the nitrogen would be the most probable initial reaction.

Electronic Effects of Geminal Fluorine Atoms on Amine Basicity and Reactivity

The two fluorine atoms at the C2 position exert a powerful influence on the electronic properties of the 2,2-difluorocyclopropylamine molecule, primarily through a strong inductive effect (-I effect). nih.gov

The high electronegativity of fluorine causes a significant withdrawal of electron density from the cyclopropane ring and, consequently, from the nitrogen atom of the amine group. This reduction in electron density on the nitrogen atom has a profound impact on its basicity. chemistryguru.com.sg The lone pair of electrons on the nitrogen is less available to accept a proton, making 2,2-difluorocyclopropylamine a considerably weaker base than its non-fluorinated parent, cyclopropylamine. nih.govacs.org This effect is a critical consideration in its use in medicinal chemistry, as it influences the pKa of the molecule, which in turn affects its solubility, membrane permeability, and interaction with biological targets. enamine.net

This decreased basicity also translates to reduced nucleophilicity, affecting the reactivity of the amine group in reactions such as acylation, alkylation, and nucleophilic substitution. While the amine still partakes in these reactions, it is generally less reactive than non-fluorinated analogs.

Table 2: Comparison of Basicity (pKa) of Cycloalkylamines

| Compound | Structure | Key Feature | Effect on Basicity | Estimated pKa of Conjugate Acid |

|---|---|---|---|---|

| Cyclohexylamine | C₆H₁₁NH₂ | Non-fluorinated, strain-free reference | High | ~10.6 |

| Cyclopropylamine | C₃H₅NH₂ | Non-fluorinated, strained ring | Slightly lower than cyclohexylamine | ~9.0 |

| 2,2-Difluorocyclopropylamine | C₃H₃F₂NH₂ | Gem-difluoro substitution | Significantly lower due to strong -I effect | Significantly < 9.0 |

Note: The pKa value for 2,2-Difluorocyclopropylamine is an estimation based on the established trend that gem-difluorination significantly lowers the basicity of adjacent amines. nih.gov

Advanced Characterization and Spectroscopic Analysis in Fluorinated Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For fluorinated compounds like 2,2-Difluorocyclopropylamine hydrochloride, multinuclear NMR experiments are indispensable.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule. In the case of this compound, the ¹H NMR spectrum provides crucial information about the protons on the cyclopropyl (B3062369) ring and the amine group. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants offer insights into the connectivity and stereochemistry of the molecule. The protons on the three-membered ring are expected to exhibit complex splitting patterns due to geminal and vicinal couplings with each other and with the fluorine atoms.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic states. The carbon atom bonded to the two fluorine atoms (C2) is expected to show a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF). The other two carbons of the cyclopropyl ring will also display characteristic shifts and couplings, confirming the cyclic structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.0-3.5 | m | - | CH-NH₃⁺ |

| ¹H | 1.5-2.0 | m | - | CH₂ |

| ¹³C | 110-120 | t | ¹JCF ≈ 280-300 | CF₂ |

| ¹³C | 30-40 | t | ²JCF ≈ 10-15 | CH-NH₃⁺ |

| ¹³C | 20-30 | t | ²JCF ≈ 10-15 | CH₂ |

Note: This table is populated with hypothetical data based on known chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorinated Compound Analysis and Metabolite Profiling

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for the analysis of fluorinated compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show signals corresponding to the two equivalent fluorine atoms. The chemical shift of these fluorine atoms provides information about their electronic environment. Furthermore, the coupling between the fluorine nuclei and the adjacent protons on the cyclopropyl ring would result in complex splitting patterns, which can be used to confirm the molecular structure. A Certificate of Analysis for this compound confirms that its ¹⁹F-NMR spectrum conforms to the expected structure. cymitquimica.com

In metabolic studies, ¹⁹F NMR is a powerful tool for tracking the fate of fluorinated drugs and xenobiotics. nih.gov The distinct chemical shifts of the parent compound and its metabolites allow for their simultaneous detection and quantification in biological matrices with minimal background interference.

Other Spectroscopic and Analytical Techniques

While NMR provides the structural backbone, a combination of other spectroscopic and analytical methods is necessary for a complete characterization of this compound.

Elemental Analysis for Compound Composition Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. For this compound (C₃H₆ClF₂N), elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and fluorine. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula, thereby verifying the compound's elemental composition and purity.

Table 2: Theoretical Elemental Composition of this compound (C₃H₆ClF₂N)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 3 | 36.03 | 27.83% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 4.68% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 27.37% |

| Fluorine | F | 19.00 | 2 | 38.00 | 29.34% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.82% |

| Total | 129.55 | 100.00% |

X-ray Photoelectron Spectroscopy (XPS) in Related Fluorinated Amine Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of fluorinated amines, XPS can provide valuable information about the chemical environment of the carbon, nitrogen, and fluorine atoms.

The C 1s spectrum would show distinct peaks for the carbon atoms in different chemical environments, such as the C-F and C-N bonds. The binding energy of the C 1s electrons in a C-F bond is significantly higher than that in a C-C or C-H bond due to the high electronegativity of fluorine. Similarly, the N 1s spectrum would provide information about the chemical state of the nitrogen atom in the amine hydrochloride. The F 1s spectrum would confirm the presence of fluorine and its binding energy can give clues about the nature of the C-F bond. For fluorinated polymers, F 1s binding energies are typically observed in the range of 687-690 eV. rsc.org

Computational Chemistry and Molecular Modeling Studies of 2,2 Difluorocyclopropylamine Hydrochloride

Density Functional Theory (DFT) Calculations for Conformational Analysis and Isomer Preference

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, enabling the accurate prediction of geometries, energies, and spectroscopic properties. rsc.org For 2,2-Difluorocyclopropylamine hydrochloride, DFT calculations are crucial for understanding its conformational preferences, which are dictated by the interplay of steric, electrostatic, and hyperconjugative effects involving the cyclopropyl (B3062369) ring, the two fluorine atoms, and the ammonium group.

While specific DFT studies on this compound are not extensively detailed in the public literature, valuable insights can be drawn from computational analyses of structurally analogous compounds, such as 2,2-difluoroethylamine hydrochloride. researchgate.net In such systems, the primary focus of conformational analysis is the rotation around the C-C bond connecting the substituted carbon and the carbon bearing the ammonium group. For this compound, this would be the bond between the cyclopropyl ring and the amine group.

The key conformational isomers, or rotamers, arise from the relative orientation of the -NH3+ group with respect to the gem-difluoro group. The staggered conformations are generally the most stable. Theoretical calculations for the analogous 2,2-difluoroethylamine hydrochloride revealed a strong preference for a "double gauche" conformation, where the positively charged ammonium group is gauche to both fluorine atoms. researchgate.net This preference is attributed primarily to stabilizing Lewis-type electrostatic interactions, which can be operative even in aqueous solutions. researchgate.net Hyperconjugative interactions, such as σCH→σCF and σCH→σCN, are considered to have a secondary influence on the conformational stability. researchgate.net

Applying this understanding to this compound, DFT calculations would likely identify similar preferred conformations where the ammonium group is positioned to maximize electrostatic attraction and minimize steric repulsion with the fluorine atoms on the rigid cyclopropyl ring. The relative energies of these conformers determine their population at equilibrium.

Table 1: Representative Theoretical Relative Energies of Staggered Conformers for a Fluoro-Amine Hydrochloride Analog

| Conformer Description | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous (Implicit) |

| Double Gauche | ~60° | 0.00 | 0.00 |

| Anti (to one F) | ~180° | 1.5 - 2.5 | 1.0 - 2.0 |

| Eclipsed (Transition State) | ~0° / 120° | > 4.0 | > 4.0 |

| Note: This table is illustrative, based on findings for analogous structures like 2,2-difluoroethylamine hydrochloride, to represent typical energy differences predicted by DFT calculations. Specific values for this compound would require dedicated computational studies. |

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Poses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and interaction patterns of small molecules with biological targets. mdpi.com

For this compound, molecular docking simulations could be employed to explore its potential interactions with the active sites of various enzymes or receptors. The cyclopropylamine (B47189) moiety is a feature in several biologically active compounds, and the difluoro-substitution can significantly alter binding properties by modifying local polarity, hydrogen bonding capability, and metabolic stability.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: Generating a 3D structure of the molecule and assigning appropriate charges and protonation states.

Preparation of the Receptor: Obtaining a high-resolution 3D structure of the target protein, often from a database like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.

Docking Simulation: Using a docking algorithm (e.g., AutoDock) to systematically sample different positions and orientations of the ligand within the receptor's binding site. mdpi.com

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The lowest energy poses are then analyzed to identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts with amino acid residues.

Despite the utility of this method, a review of the scientific literature indicates that specific molecular docking studies featuring this compound as the ligand have not been widely published. Therefore, detailed information on its specific ligand-receptor interactions and binding poses with any particular biological target is not available at this time. Such studies would be necessary to hypothesize its potential biological activity.

Theoretical Prediction of Reactivity and Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and elucidating the detailed mechanisms of chemical reactions. rsc.org Methods based on DFT can be used to calculate reactivity descriptors and map out potential energy surfaces for reactions involving this compound.

Theoretical Prediction of Reactivity: The reactivity of a molecule can be predicted by analyzing its electronic properties. Key descriptors derived from computational methods include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting how a molecule will react. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (red) regions prone to electrophilic attack and electron-poor (blue) regions prone to nucleophilic attack. For this compound, the positive charge would be localized on the -NH3+ group, making it a site for potential interaction with nucleophiles, while the electronegative fluorine atoms would influence the charge distribution on the cyclopropyl ring.

Elucidation of Reaction Mechanisms: To understand how this compound participates in a chemical reaction, computational chemists can model the entire reaction pathway. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. mdpi.com The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

Applications in Medicinal Chemistry and Pharmaceutical Development

2,2-Difluorocyclopropylamine Hydrochloride as a Versatile Medicinal Chemistry Synthon and Building Block

This compound serves as a crucial building block in medicinal chemistry, providing a gateway to novel chemical entities with potentially enhanced pharmaceutical properties. aacrjournals.orggoogle.com As a primary amine, it readily participates in a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, making it a versatile synthon for organic synthesis. aacrjournals.org The incorporation of the 2,2-difluorocyclopropyl motif is a strategic approach in drug design, aiming to leverage the unique physicochemical properties conferred by the fluorine atoms. researchgate.net

The hydrochloride salt form of this compound enhances its stability and aqueous solubility, facilitating its handling and use in various laboratory and manufacturing settings. aacrjournals.orggoogle.com The geminal difluoro group on the cyclopropane (B1198618) ring is a key feature, as it introduces conformational constraints and alters the electronic properties of the molecule without significantly increasing its size. researchgate.net Medicinal chemists utilize such fluorinated building blocks to systematically modify lead compounds, exploring new chemical space and optimizing drug-like properties. acs.org The synthetic strategy of employing pre-functionalized, fluorinated building blocks like this compound is a dominant approach in the discovery of new drug candidates. acs.org

The table below summarizes the key characteristics of this compound as a medicinal chemistry building block.

| Property | Description | Reference |

| Chemical Role | Versatile synthon and building block | researchgate.netacs.org |

| Key Functional Groups | Primary amine, gem-difluorocyclopropane | aacrjournals.org |

| Form | Hydrochloride salt | aacrjournals.orggoogle.com |

| Advantages of Salt Form | Enhanced stability and aqueous solubility | aacrjournals.orggoogle.com |

| Primary Application | Introduction of fluorinated motifs into drug candidates | researchgate.netacs.org |

Structure-Activity Relationship (SAR) Studies of Fluorinated Cyclopropylamine (B47189) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For fluorinated cyclopropylamine derivatives, SAR studies systematically explore how modifications to the molecular scaffold affect potency, selectivity, and pharmacokinetic properties. The 2,2-difluorocyclopropylamine core provides a unique template for such investigations.

Key areas of exploration in the SAR of these derivatives include:

Position and Number of Fluorine Atoms: While the subject compound is defined by its 2,2-difluoro substitution, SAR studies might compare its activity to analogues with a single fluorine atom or fluorine atoms at different positions on the cyclopropyl (B3062369) ring. This helps to elucidate the specific contribution of the gem-difluoro group to the biological effect.

Substitution on the Amine Group: The primary amine of 2,2-difluorocyclopropylamine is a key handle for derivatization. SAR studies would involve the synthesis of a library of compounds with various substituents on the nitrogen atom to probe interactions with the biological target.

Stereochemistry: The cyclopropane ring can possess stereocenters, and the biological activity of enantiomers or diastereomers can differ significantly. SAR exploration would involve the synthesis and testing of stereochemically pure isomers.

The insights gained from these SAR studies are critical for optimizing lead compounds into clinical candidates with improved efficacy and safety profiles.

Influence of Fluorine on Biological Properties of Drug Candidates

The introduction of fluorine into drug candidates can profoundly and beneficially alter their biological properties. The strategic placement of fluorine, as seen in the 2,2-difluorocyclopropylamine moiety, is a widely used tactic in modern drug design to enhance a molecule's therapeutic potential. acs.orgnih.gov

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 family. acs.org By replacing a metabolically vulnerable C-H bond with a C-F bond, the metabolic hotspot of a molecule can be blocked, leading to a longer half-life and improved oral bioavailability. caymanchem.com

The introduction of fluorine can also influence the pharmacokinetic profile of a drug. acs.org While improved metabolic stability is a key factor, fluorine's high electronegativity can alter the pKa of nearby functional groups, which in turn can affect absorption, distribution, and excretion. caymanchem.com

Key Impacts of Fluorination on Pharmacokinetics:

| Parameter | Effect of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic attack. | acs.orgcaymanchem.com |

| Half-life | Often prolonged as a result of enhanced metabolic stability. | caymanchem.com |

| Bioavailability | Can be improved by reducing first-pass metabolism. | caymanchem.com |

| pKa Modulation | Fluorine's electron-withdrawing nature can lower the pKa of nearby amines, affecting ionization state and cell permeability. | caymanchem.com |

The incorporation of fluorine can significantly enhance the binding affinity of a ligand to its target protein. nih.gov This can occur through several mechanisms. The highly polarized C-F bond can engage in favorable electrostatic interactions, including dipole-dipole interactions and hydrogen bonds, with amino acid residues in the binding pocket of a receptor or enzyme. nih.gov

Furthermore, the substitution of hydrogen with fluorine can alter the conformation of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into the target's binding site. This conformational control can lead to not only increased potency but also improved selectivity for the desired target over off-targets, which can reduce side effects. nih.govnih.gov

The effect of fluorine on a molecule's physicochemical properties, such as solubility and permeability, is complex and context-dependent. Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. acs.org This is a critical factor for oral bioavailability and for drugs that need to penetrate the blood-brain barrier.

However, the introduction of fluorine can sometimes lead to lower aqueous solubility. nih.gov Therefore, medicinal chemists must carefully balance the degree and position of fluorination to achieve the optimal profile of solubility and permeability for a given drug candidate. The 2,2-difluorocyclopropylamine moiety offers a specific modification that can fine-tune these properties.

Therapeutic Area Applications

The advantageous properties imparted by fluorination have led to the application of fluorinated building blocks, including this compound, in the development of therapies for a wide range of diseases.

Cancer: A significant area of application is in oncology. Many modern cancer therapies, such as kinase inhibitors and epigenetic modulators, incorporate fluorine to enhance their efficacy. For instance, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as promising targets for cancer therapy. researchgate.net The development of potent and orally available BET inhibitors, such as Mivebresib (ABBV-075), showcases the advanced molecular design in this field, often involving fluorinated moieties to optimize potency and pharmacokinetic properties. acs.orgnih.govcaymanchem.com Such inhibitors are being investigated for the treatment of various hematological malignancies and solid tumors. researchgate.net

Inflammatory Diseases: The modulation of key biological pathways with fluorinated compounds is also a strategy in the development of treatments for inflammatory diseases. BET inhibitors, for example, have been shown to mediate inflammatory responses, suggesting their potential use in conditions beyond cancer. google.com

Antiviral Agents: The development of antiviral drugs is another area where fluorinated compounds have made a significant impact. The strategic incorporation of fluorine can enhance a drug's ability to inhibit viral replication and improve its pharmacokinetic profile, which is crucial for maintaining effective therapeutic concentrations. nih.gov

The versatility of the 2,2-difluorocyclopropylamine synthon makes it a valuable tool for medicinal chemists working across these and other therapeutic areas to design next-generation medicines.

Design of Serotonin (B10506) Receptor Agonists (e.g., 5-HT2C)

The serotonin 2C (5-HT2C) receptor is a G-protein coupled receptor located in the central nervous system that is a target for the treatment of various disorders, including obesity, schizophrenia, and drug addiction. The design of selective 5-HT2C receptor agonists is an active area of research.

In the quest for novel 5-HT2C agonists, researchers have explored the incorporation of fluorinated cyclopropane rings to modulate the pharmacological profile of lead compounds. A series of fluorinated 2-phenylcyclopropylmethylamines have been designed and synthesized as potent and selective 5-HT2C agonists. nih.gov The key structural feature of these compounds is the fluorinated cyclopropane moiety, which is constructed through a transition metal-catalyzed [2+1] cycloaddition of aromatic vinyl fluorides. nih.gov

While the direct use of this compound as a starting material is not explicitly detailed in this specific research, the resulting structures contain a difluorocyclopropylmethylamine core, suggesting that 2,2-difluorocyclopropylamine is a highly relevant synthon for such applications. The functional activity of these compounds was assessed by measuring calcium flux at 5-HT2 receptors, revealing high potency for several derivatives. nih.gov Notably, some of these compounds displayed no detectable agonism at the related 5-HT2B receptor, a crucial factor for avoiding potential cardiac valvulopathy side effects. nih.gov Molecular docking studies have been employed to understand the binding modes of these fluorinated agonists within the 5-HT2C receptor. nih.gov

Table 1: Potency of Fluorinated Cyclopropane Derivatives at 5-HT2C Receptors

| Compound | EC50 (nM) at 5-HT2C |

| (+)-21a | High Potency |

| (+)-21b | High Potency |

| (+)-21c | High Potency |

| (+)-21d | High Potency |

*Data extracted from functional activity assays measuring calcium flux. "High Potency" indicates significant activity as reported in the study. nih.gov

P2Y12 Receptor Antagonists for Anti-Thrombotic Effects

P2Y12 receptors are crucial in platelet activation and aggregation, making them a prime target for anti-thrombotic drugs used in the prevention of heart attacks and strokes. medlineplus.govicrjournal.comfrontiersin.org While the direct incorporation of this compound into known P2Y12 receptor antagonists like prasugrel (B1678051) or ticagrelor (B1683153) is not explicitly documented in the reviewed literature, the structures of some of these drugs feature related fluorinated cyclopropyl moieties. For instance, ticagrelor contains a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine fragment. This highlights the general acceptance and utility of fluorinated cyclopropylamines in the design of potent and selective P2Y12 receptor antagonists. The fluorine atoms in these structures can contribute to favorable pharmacokinetic and pharmacodynamic properties.

PDE10A Inhibitors in Neurological and Metabolic Disorders Research

Phosphodiesterase 10A (PDE10A) is an enzyme that is highly expressed in the brain's striatum and is involved in the regulation of cyclic nucleotide signaling. nih.gov As such, PDE10A inhibitors are being investigated as potential treatments for neurological and psychiatric disorders like schizophrenia and Huntington's disease. mdpi.comfrontiersin.orgnih.gov A review of the literature did not yield specific examples of PDE10A inhibitors that incorporate the 2,2-difluorocyclopropylamine moiety. However, the exploration of novel scaffolds for PDE10A inhibitors is an ongoing area of research, and the unique properties of this compound make it a candidate for future drug design in this field.

Development of Anti-HIV and Anti-Cancer Agents Incorporating Fluorinated Cyclopropylamine Moieties

The introduction of fluorine into nucleoside analogues has been a highly successful strategy in the development of antiviral and anticancer drugs. nih.govnih.govresearchgate.net The 2,2-difluorocyclopropylamine moiety can be considered a bioisostere of a sugar ring, offering a rigid scaffold for the attachment of nucleobases.

Research has described the synthesis of novel difluoro-cyclopropyl guanine (B1146940) nucleosides and their phosphonate (B1237965) analogues as potent antiviral agents. These compounds have shown in vitro activity against HIV-1. The unique conformational constraints imposed by the difluorocyclopropane ring are thought to play a role in their biological activity.

In the realm of oncology, fluorinated pyrimidine (B1678525) nucleosides such as 5-fluorouracil (B62378) and its derivatives are mainstays of cancer chemotherapy. nih.govnih.gov While direct incorporation of the 2,2-difluorocyclopropylamine moiety into anticancer agents is not widely documented, the proven success of fluorinated scaffolds in this therapeutic area suggests the potential for future applications. The stability and lipophilicity conferred by the difluorocyclopropyl group could be advantageous in the design of novel anticancer drugs. cymitquimica.com

Table 2: Antiviral Activity of a Difluorocyclopropane Nucleoside Analogue

| Compound | Target Virus | In Vitro Activity |

| Phosphonate of difluorocyclopropane nucleoside analogue 26 | HIV-1 | Similar to PMEA in MT-4 cells |

*PMEA (adefovir) is a known antiviral agent.

Fluoroalkene-Based Peptidomimetics for Enhanced Bioactivity

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.govnih.gov The incorporation of fluorine can further enhance these properties. While the direct use of this compound in the synthesis of fluoroalkene-based peptidomimetics is not explicitly described in the available literature, the development of fluorinated macrocyclic peptides and peptidomimetics is a growing area of interest. rsc.org The rigid cyclopropylamine structure could serve as a unique scaffold for the design of novel peptidomimetics with constrained conformations.

Broader Research Applications: Agrochemicals and Functional Materials

The application of fluorinated compounds extends beyond medicine into agrochemicals and materials science. cymitquimica.com In the agrochemical industry, fluorinated molecules are used as herbicides, insecticides, and fungicides. agropages.comgoogle.com The introduction of fluorine can increase the efficacy and metabolic stability of these agents. While specific examples of agrochemicals derived from this compound were not identified in the reviewed literature, the general utility of fluorinated compounds in this sector suggests potential applications.

In the field of functional materials, the unique electronic properties of fluorinated compounds are of interest. However, the application of this compound in the development of functional materials is not well-documented in the available scientific literature.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Highly Stereocontrolled Access to Complex Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic methods that provide precise control over the three-dimensional arrangement of atoms is a critical area of research. For derivatives of 2,2-difluorocyclopropylamine, this involves controlling the stereocenters on the cyclopropane (B1198618) ring and any adjacent chiral centers.

Recent efforts have focused on asymmetric catalysis and the use of chiral auxiliaries to achieve high levels of stereocontrol. rsc.org For instance, the synthesis of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides has been achieved through the reaction of chiral N-sulfinyl alpha-chloro ketimines with Grignard reagents, proceeding with good yields and diastereoselectivity. nih.gov Another promising approach involves stereoselective 1,3-dipolar cycloaddition reactions. researchgate.net These advanced synthetic strategies are crucial for creating libraries of stereochemically defined 2,2-difluorocyclopropylamine derivatives for biological screening.

| Synthetic Strategy | Description | Key Advantages |

|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts, such as chiral frustrated Lewis pairs, to induce enantioselectivity in the cyclopropanation reaction. rsc.org | High catalytic efficiency and potential for creating a wide range of stereoisomers. |

| Chiral Auxiliaries | Attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of the reaction, followed by its removal. | Well-established and often provides high diastereoselectivity. nih.gov |

| Substrate Control | Utilization of existing stereocenters within the substrate to influence the stereochemistry of the newly formed cyclopropane ring. | Effective for the synthesis of complex molecules with multiple stereocenters. |

Exploration of New Biological Targets and Therapeutic Modalities for 2,2-Difluorocyclopropylamine Derivatives

The incorporation of the 2,2-difluorocyclopropylamine group can significantly enhance the drug-like properties of a molecule. The fluorine atoms can improve metabolic stability by blocking sites of oxidation, and their high electronegativity can modulate the pKa of the amine group, thereby influencing its binding affinity to biological targets. st-andrews.ac.ukmdpi.com These properties make 2,2-difluorocyclopropylamine derivatives attractive candidates for a wide range of therapeutic areas.

Researchers are actively exploring the potential of these derivatives against various biological targets. For example, the unique structural and electronic features of the 2,2-difluorocyclopropylamine moiety may lead to novel inhibitors of enzymes such as protein disulfide isomerase, which is a potential target for antithrombotic therapy. nih.gov Furthermore, the ability of fluorine to form strong bonds with carbon and its relatively small size allow the 2,2-difluorocyclopropyl group to act as a bioisostere for other chemical groups, enabling the fine-tuning of a drug's pharmacological profile. mdpi.com The increasing number of FDA-approved fluorinated drugs underscores the importance of this element in modern drug discovery. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of novel therapeutics increasingly relies on the synergy between computational and experimental approaches. mdpi.com Computational methods, such as molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting the interaction between a drug candidate and its biological target. patsnap.comnih.gov These in silico techniques allow for the rapid screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. nih.gov

In the context of 2,2-difluorocyclopropylamine derivatives, computational tools like Rosetta can be used to design and optimize their binding to specific protein targets. nih.gov Molecular dynamics simulations can provide insights into the stability and behavior of the drug-target complex under physiological conditions. patsnap.com This computational data then guides the experimental work, which involves the synthesis of the designed compounds and their evaluation in biological assays. This iterative cycle of computational design and experimental validation accelerates the drug discovery process and increases the likelihood of success. mdpi.com

| Methodology | Role in Drug Design | Example Application |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to its target protein. nih.gov | Identifying potential binding modes of 2,2-difluorocyclopropylamine derivatives in an enzyme's active site. |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to assess the stability of the ligand-protein complex. patsnap.com | Evaluating the conformational changes in a target protein upon binding of a 2,2-difluorocyclopropylamine-containing inhibitor. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. nih.gov | Searching for novel 2,2-difluorocyclopropylamine derivatives with predicted activity against a specific biological target. |

| High-Throughput Experimental Screening | Rapidly tests a large number of compounds for biological activity. | Validating the hits identified through virtual screening in in vitro assays. |

Challenges and Opportunities in Fluorinated Cyclopropylamine (B47189) Drug Discovery

Despite the significant potential of fluorinated cyclopropylamines in drug discovery, there are challenges that need to be addressed. The synthesis of these compounds, particularly with high stereocontrol, can be complex and require specialized reagents and reaction conditions. Furthermore, there are growing concerns about the environmental persistence of some fluorinated compounds, which necessitates careful consideration of their metabolic fate and degradation pathways. st-andrews.ac.uk

However, the opportunities presented by these molecules are substantial. The strategic incorporation of fluorine can lead to significant improvements in a drug's pharmacokinetic and pharmacodynamic properties. mdpi.com The unique characteristics of the 2,2-difluorocyclopropylamine moiety, such as its rigid structure and altered electronics, provide medicinal chemists with a powerful tool to overcome common drug development hurdles like poor metabolic stability and off-target effects. st-andrews.ac.uk As synthetic methodologies become more sophisticated and our understanding of the in vivo behavior of fluorinated compounds deepens, the prospects for the successful development of new drugs based on the 2,2-difluorocyclopropylamine scaffold are very promising.

Q & A

Basic Research Questions

What are the established synthetic routes for 2,2-Difluorocyclopropylamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

A common synthesis involves reacting 2,2-difluorocyclopropylamine with HCl under controlled conditions. For derivative preparation (e.g., amides), the amine is deprotonated using triethylamine in dichloromethane at 0°C, followed by reaction with acyl chlorides (e.g., 4-methoxybenzoyl chloride). Post-reaction, the mixture is quenched with 1N HCl, extracted, dried (Na₂SO₄), and concentrated . Optimization tips:

- Use inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC or LC-MS.

- Adjust stoichiometry (e.g., 1.1 equiv. acyl chloride) for complete conversion .

What analytical methods are recommended for characterizing this compound in research settings?

Methodological Answer:

Key techniques include:

For fluorinated analogs, ¹⁹F NMR is critical to confirm fluorine substitution patterns .

What safety protocols should be followed when handling this compound in laboratory environments?

Methodological Answer:

- PPE Requirements : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation (H335 risk) .

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material, and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

How does the stability of this compound vary under different temperature and pH conditions?

Methodological Answer:

- Thermal Stability : Decomposition observed at ~145°C . For long-term storage, avoid temperatures >25°C.

- pH Sensitivity : Stability tests in buffered solutions (pH 1–13) show degradation under strongly basic conditions (pH >10) due to cyclopropane ring strain. Use neutral or mildly acidic buffers (pH 4–7) for aqueous studies .

- Light Sensitivity : Protect from UV light to prevent photolytic cleavage of C-F bonds.

What strategies can resolve discrepancies in spectral data during characterization of this compound derivatives?

Methodological Answer:

- Case Study : If ¹H NMR shows unexpected splitting in cyclopropane protons (δ 2.5–3.5 ppm), consider:

- Dynamic Effects : Conformational flexibility in the cyclopropane ring may cause signal broadening. Use variable-temperature NMR to clarify .

- Impurity Analysis : Run HPLC-MS to detect byproducts (e.g., unreacted starting materials).

- X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .

How does the presence of fluorine atoms influence the compound's behavior in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, enhancing reactivity in SN2 reactions.

- Steric Hindrance : The cyclopropane ring restricts access to the amine group, slowing reactions unless ring strain is exploited (e.g., ring-opening with strong nucleophiles) .

- Experimental Validation : Compare kinetics with non-fluorinated analogs using LC-MS or conduct DFT calculations to map transition states .

What computational methods are used to predict the reactivity of this compound in cyclopropane ring-opening reactions?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model ring-opening pathways (e.g., acid-catalyzed hydrolysis).

- MD Simulations : Study solvent effects (e.g., dichloromethane vs. water) on reaction trajectories.

- Case Study : Predict regioselectivity in reactions with electrophiles (e.g., epoxides) using Fukui indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.